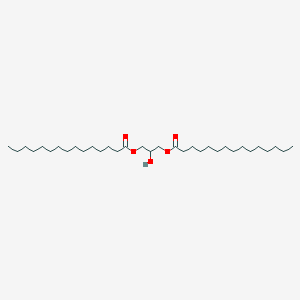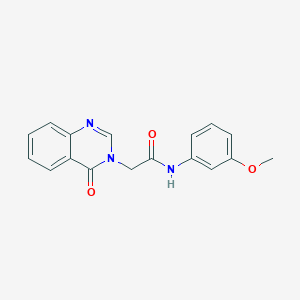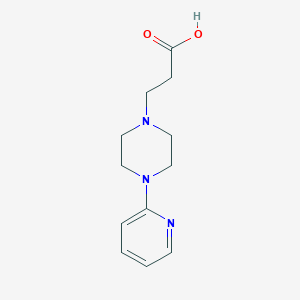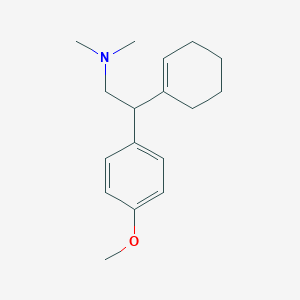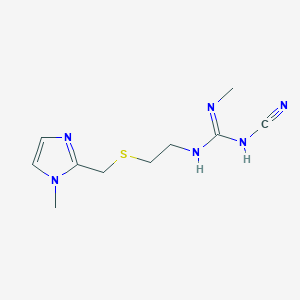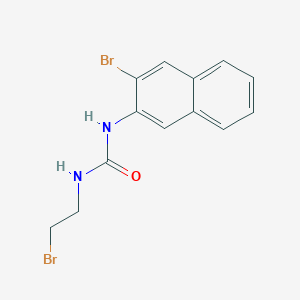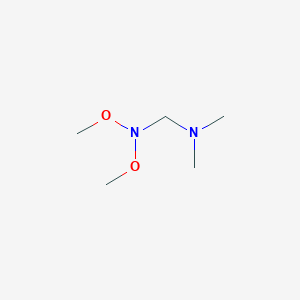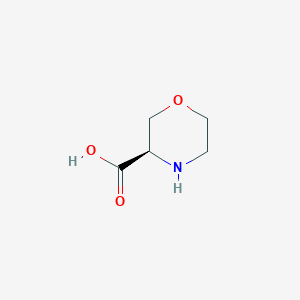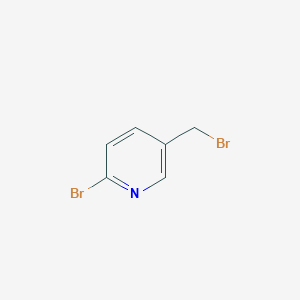
2-Bromo-5-(bromomethyl)pyridine
概要
説明
Synthesis Analysis
The synthesis of brominated pyridine derivatives, including 2-Bromo-5-(bromomethyl)pyridine, involves strategic bromination reactions. For instance, novel pyridine derivatives can be synthesized through condensation and alkylation reactions, demonstrating the versatility of brominated intermediates in facilitating complex molecular constructions (Jabri et al., 2023).
Molecular Structure Analysis
The molecular structure of brominated pyridine compounds has been elucidated using techniques such as X-ray crystallography and density functional theory (DFT) studies. These analyses provide insights into the geometric orientation, intermolecular interactions, and stability of these molecules, contributing to a deeper understanding of their chemical behavior (Cuzan et al., 2013).
Chemical Reactions and Properties
Brominated pyridines, including 2-Bromo-5-(bromomethyl)pyridine, exhibit remarkable reactivity, serving as precursors for various coupling reactions. Their bromine substituents make them suitable for nucleophilic substitution reactions, enabling the synthesis of a wide range of functionalized derivatives. This reactivity is crucial for the development of new pharmaceuticals and materials (Kimpe et al., 1996).
科学的研究の応用
- Synthesis of Methyleneimidazole Substituted Biaryls
-
Synthesis of 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine
- Field : Organic Chemistry
- Application : 2-Bromo-5-methylpyridine is used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine .
- Results : These compounds are used in various fields of chemistry, including coordination chemistry and materials science .
-
Synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine
- Field : Organic Chemistry
- Application : 2-(Bromomethyl)pyridine hydrobromide is used as a starting reagent for the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine .
- Results : This compound is used in various fields of chemistry, including coordination chemistry and materials science .
-
Synthesis of 5-bromo-5"-methyl-2,2’:6’,2"-terpyridine
-
Synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine
- Field : Organic Chemistry
- Application : 2-(Bromomethyl)pyridine hydrobromide is used as a starting reagent for the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine .
- Results : This compound is used in various fields of chemistry, including coordination chemistry and materials science .
Safety And Hazards
2-Bromo-5-(bromomethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
特性
IUPAC Name |
2-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMIKBAPPOPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423714 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(bromomethyl)pyridine | |
CAS RN |
101990-45-8 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

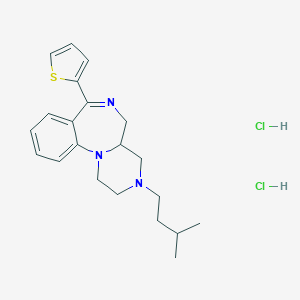


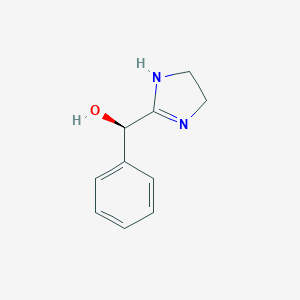
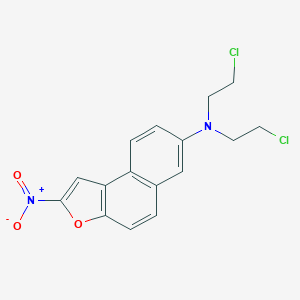
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
